
1,1-Di(propan-2-yloxy)hexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Di(propan-2-yloxy)hexadecane is an organic compound derived from hexadecanal, a fatty aldehyde. This compound is primarily used as a protecting group in organic synthesis, particularly for aldehydes. The acetal formation helps in stabilizing the aldehyde group, making it less reactive under various conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Di(propan-2-yloxy)hexadecane is synthesized through the acetalization of hexadecanal with isopropanol in the presence of an acid catalyst. The reaction typically involves mixing hexadecanal with isopropanol and adding a catalytic amount of an acid such as p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal. The reaction can be represented as follows:
Hexadecanal+2IsopropanolAcid CatalystHexadecanal Diisopropyl Acetal+Water
Industrial Production Methods: In an industrial setting, the production of hexadecanal diisopropyl acetal follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the acetal. The use of efficient distillation techniques ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Di(propan-2-yloxy)hexadecane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the acetal can be hydrolyzed back to hexadecanal and isopropanol.
Oxidation: The acetal can be oxidized to form corresponding carboxylic acids.
Substitution: The acetal group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Hydrolysis: Hexadecanal and isopropanol.
Oxidation: Hexadecanoic acid.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
1,1-Di(propan-2-yloxy)hexadecane finds applications in various fields of scientific research:
Chemistry: Used as a protecting group for aldehydes in complex organic syntheses.
Biology: Studied for its potential effects on biological systems, particularly in the context of fatty aldehyde metabolism.
Medicine: Investigated for its potential therapeutic applications, especially in drug design and development.
Industry: Utilized in the production of fragrances and flavors due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of hexadecanal diisopropyl acetal involves the stabilization of the aldehyde group through acetal formation. This stabilization prevents unwanted side reactions during synthetic processes. The molecular targets and pathways involved include the interaction with various enzymes and receptors that recognize aldehyde groups, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1,1-Di(propan-2-yloxy)hexadecane can be compared with other acetals derived from fatty aldehydes:
Hexadecanal Dimethyl Acetal: Similar in structure but uses methanol instead of isopropanol.
Hexadecanal Dibutyl Acetal: Uses butanol, resulting in different physical properties and reactivity.
Hexadecanal Diethyl Acetal: Uses ethanol, offering a balance between stability and reactivity.
Uniqueness: this compound is unique due to its specific use of isopropanol, which provides a balance of stability and reactivity, making it suitable for various synthetic applications.
Eigenschaften
CAS-Nummer |
18302-66-4 |
|---|---|
Molekularformel |
C22H46O2 |
Molekulargewicht |
342.608 |
IUPAC-Name |
1,1-di(propan-2-yloxy)hexadecane |
InChI |
InChI=1S/C22H46O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23-20(2)3)24-21(4)5/h20-22H,6-19H2,1-5H3 |
InChI-Schlüssel |
IJCYMYMQEBOETF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


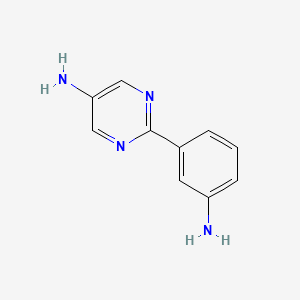

![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)
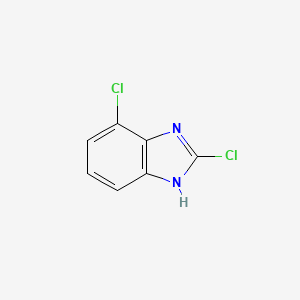
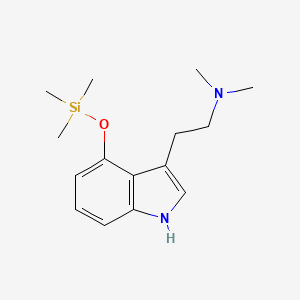
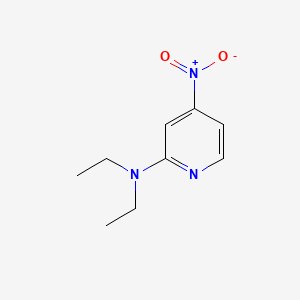
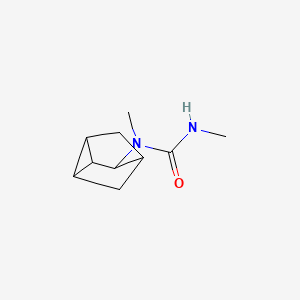
![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)
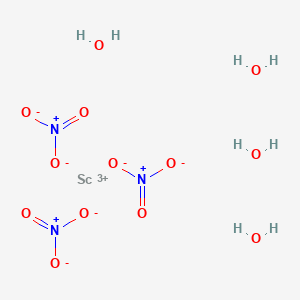
![(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B579460.png)
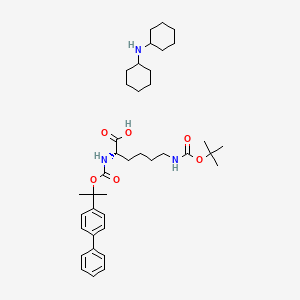
![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)
![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)
